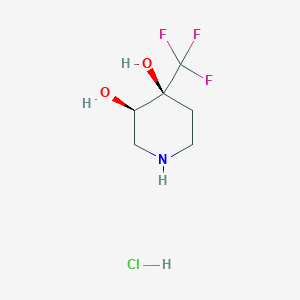

(3R,4S)-4-(Trifluoromethyl)piperidine-3,4-diol;hydrochloride

Description

(3R,4S)-4-(Trifluoromethyl)piperidine-3,4-diol hydrochloride is a fluorinated piperidine derivative characterized by hydroxyl groups at the 3- and 4-positions, a trifluoromethyl (CF₃) substituent at the 4-position, and a hydrochloride counterion. Key properties include:

Properties

IUPAC Name |

(3R,4S)-4-(trifluoromethyl)piperidine-3,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)5(12)1-2-10-3-4(5)11;/h4,10-12H,1-3H2;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOFHJZLJGZUKS-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(C(F)(F)F)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@]1(C(F)(F)F)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(Trifluoromethyl)piperidine-3,4-diol;hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (3R,4S)-4-(Trifluoromethyl)piperidine-3,4-diol;hydrochloride may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(Trifluoromethyl)piperidine-3,4-diol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl groups or alter the trifluoromethyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce deoxygenated derivatives.

Scientific Research Applications

Anticancer Agents

Research has shown that derivatives of piperidine-3,4-diol exhibit promising activity as inhibitors of anaplastic lymphoma kinase (ALK), which is implicated in various cancers. The stereochemistry at the C3 and C4 positions significantly influences the biological activity of these compounds, with specific configurations demonstrating enhanced potency against ALK autophosphorylation .

Dipeptidyl Peptidase IV Inhibitors

The compound has been investigated as a scaffold for developing selective dipeptidyl peptidase IV inhibitors, crucial in managing type 2 diabetes. The trifluoromethyl group contributes to the lipophilicity and binding affinity of these inhibitors, enhancing their therapeutic efficacy .

Neuroprotective Agents

Studies have indicated that piperidine derivatives can serve as neuroprotective agents. The modification of piperidine structures with various substituents, including trifluoromethyl groups, has been linked to improved neuroprotective properties against neurodegenerative diseases .

Case Studies and Research Findings

Synthesis Techniques

The synthesis of (3R,4S)-4-(Trifluoromethyl)piperidine-3,4-diol;hydrochloride typically involves:

- Diastereoselective Synthesis : This method allows for the selective formation of specific stereoisomers, which is crucial for optimizing biological activity.

- Functional Group Modifications : Incorporating trifluoromethyl groups can enhance the pharmacokinetic properties of the resulting compounds.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(Trifluoromethyl)piperidine-3,4-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl groups may participate in hydrogen bonding and other interactions that modulate its activity.

Comparison with Similar Compounds

Piperidine-3,4-diol Hydrochloride

- Structure : Lacks the CF₃ group; diols at 3- and 4-positions.

- Formula: C₅H₁₁NO₂

- Molecular Weight : 153.61 g/mol

- Key Differences: Reduced lipophilicity due to absence of CF₃. (3R,4R) stereoisomer reported (), altering hydrogen-bonding networks compared to (3R,4S) configuration.

(3R,5S)-Piperidine-3,5-diol Hydrochloride

Isofagomine Hydrochloride

- Structure : (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride.

- Formula: C₆H₁₃NO₃·HCl

- Molecular Weight : 183.64 g/mol .

- Key Differences: Additional hydroxymethyl group increases polarity, limiting blood-brain barrier penetration. Known glycosidase inhibitor; CF₃ absence reduces lipophilicity compared to the main compound .

4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine Hydrochloride

Ethyl (3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylate Hydrochloride

- Structure : Pyrrolidine core with CF₃ and ester groups.

- Formula: C₈H₁₂F₃NO₂·HCl

- Molecular Weight : 253.64 g/mol .

- Key Differences :

- Smaller ring size (5-membered vs. 6-membered piperidine) alters conformational flexibility.

- Ester group may act as a prodrug, enhancing bioavailability.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Key Properties |

|---|---|---|---|---|---|

| (3R,4S)-4-(CF₃)piperidine-3,4-diol HCl | C₈H₁₄ClNO₂ | 221.61 | CF₃, 3,4-diol | (3R,4S) | High lipophilicity, metabolic stability |

| Piperidine-3,4-diol HCl | C₅H₁₁NO₂ | 153.61 | 3,4-diol | (3R,4R) | High solubility, limited stability |

| (3R,5S)-Piperidine-3,5-diol HCl | C₅H₁₂ClNO₂ | 153.61 | 3,5-diol | (3R,5S) | Reduced intramolecular H-bonding |

| Isofagomine HCl | C₆H₁₃NO₃·HCl | 183.64 | 3,4-diol, 5-hydroxymethyl | (3R,4R,5R) | Glycosidase inhibition, high polarity |

| 4-(Benzyl-CF₃)piperidine HCl | C₁₃H₁₆F₃N·HCl | 297.73 | Benzyl-CF₃ | N/A | Hydrophobic, potential CNS activity |

| Ethyl (3S,4S)-CF₃-pyrrolidine-3-carboxylate HCl | C₈H₁₂F₃NO₂·HCl | 253.64 | CF₃, ester | (3S,4S) | Prodrug potential, conformational rigidity |

Biological Activity

(3R,4S)-4-(Trifluoromethyl)piperidine-3,4-diol hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a trifluoromethyl group and hydroxyl functionalities. Its molecular formula is with a molecular weight of 189.61 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their unique electronic properties. The electron-withdrawing nature of the trifluoromethyl group can influence the binding affinity to various receptors and enzymes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

- Receptor Modulation : It could modulate receptor activity, particularly in neurotransmitter systems.

Anticancer Properties

Recent studies have shown that derivatives of piperidine compounds, including those with trifluoromethyl substitutions, have demonstrated significant anticancer activity. For instance, a study highlighted the efficacy of related piperidine derivatives in inhibiting cancer cell proliferation across multiple lines.

| Compound | IC50 (µM) | Cancer Cell Lines |

|---|---|---|

| Compound A | 2.6-3.9 | SKM28, A375, WM3248 |

| Compound B | 10-15 | HCT116, MCF7 |

| (3R,4S)-4-(Trifluoromethyl)piperidine-3,4-diol | TBD | TBD |

Neuropharmacological Effects

The compound's potential as a modulator of neurotransmitter receptors has been explored. It may interact with serotonin receptors, given that similar structures have shown enhanced potency for inhibiting serotonin uptake.

Case Studies

- Anticancer Efficacy : A study investigated the effects of (3R,4S)-4-(Trifluoromethyl)piperidine-3,4-diol hydrochloride on various cancer cell lines. Results indicated that the compound inhibited cell growth significantly at micromolar concentrations.

- TRPV1 Receptor Interaction : High-throughput screening identified this compound's ability to modulate TRPV1 receptors, which are involved in pain sensation and inflammatory responses.

Safety and Toxicology

Safety assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its toxicity profile comprehensively. Preliminary data suggest moderate irritation potential based on its chemical structure.

Q & A

Q. What are the recommended synthetic routes for (3R,4S)-4-(Trifluoromethyl)piperidine-3,4-diol;hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step processes, including asymmetric catalysis or chiral resolution to achieve the desired (3R,4S) configuration. For example, intermediates like 3-fluoro-4-piperidinone hydrochloride (CAS: 1070896-59-1) can undergo hydroxylation and trifluoromethylation under controlled conditions . Stereochemical integrity is maintained using chiral auxiliaries or enzymatic resolution. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) or polarimetry verifies enantiomeric excess (>98% purity) .

Q. How can the molecular structure and crystallinity of this compound be validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and lattice parameters. For instance, analogous piperidinium chloride derivatives have been resolved with an R-factor of 0.065 using SC-XRD . Complementary techniques include:

- NMR : H and C NMR to confirm proton environments and carbon connectivity (e.g., δ 3.2–4.1 ppm for piperidine protons) .

- FT-IR : Peaks at 3300–3500 cm (O–H stretch) and 1100–1200 cm (C–F stretch) confirm functional groups .

Q. What methodologies are recommended for determining enantiomeric purity?

- Methodological Answer : Enantiomeric purity is assessed via:

- Chiral HPLC : Using a cellulose-based column (e.g., Chiralcel® OD-H) with a mobile phase of hexane:isopropanol (90:10). Retention times differentiate enantiomers .

- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of proton signals for quantification .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : Degradation onset at ~175°C (similar to (3S,4R)-benzodioxol derivatives) .

- pH Stability Assays : Incubate in buffers (pH 1–12) at 37°C for 24h, followed by HPLC quantification. Trifluoromethyl groups enhance stability in acidic conditions (e.g., >90% recovery at pH 3) .

- Storage Recommendations : Protect from moisture (desiccator, <25°C) to prevent hydrolysis of the piperidine ring .

Q. What strategies can elucidate synergistic effects of this compound in multi-target drug design?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes with hydrophobic pockets, leveraging the trifluoromethyl group’s lipophilicity) .

- In Vitro Synergy Assays : Combine with co-drugs in cell-based models (e.g., cancer cell lines) and analyze via Chou-Talalay combination indices .

- Metabolic Profiling : LC-MS/MS to track metabolite formation and identify synergistic pathways .

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-Response Curves : Establish EC/IC values across multiple replicates (n ≥ 3) .

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) if initial data from fluorescence assays are inconsistent .

- Theoretical Frameworks : Link results to established mechanisms (e.g., piperidine derivatives’ role in GPCR modulation) to contextualize outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.